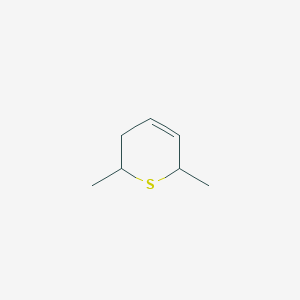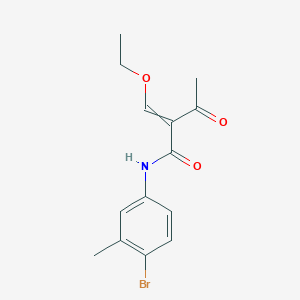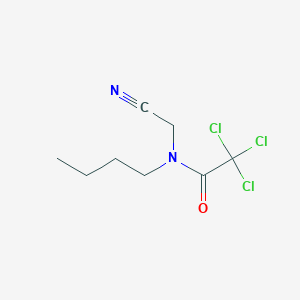
2H-Thiopyran, 3,6-dihydro-2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- is a sulfur-containing heterocyclic compound with the molecular formula C8H12OS It is a derivative of thiopyran, characterized by the presence of two methyl groups at positions 2 and 6, and a partially saturated ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 2,6-dimethyl-1,3-butadiene with sulfur or sulfur-containing reagents. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiopyran derivatives, depending on the reagents used.
Applications De Recherche Scientifique
2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- involves its interaction with molecular targets through various pathways. The sulfur atom in the thiopyran ring can participate in nucleophilic or electrophilic interactions, influencing the compound’s reactivity. Additionally, the presence of methyl groups can affect the compound’s steric and electronic properties, modulating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Thiopyran, 3,6-dihydro-2,6-dimethyl-: Unique due to its specific substitution pattern and partially saturated ring structure.
2H-Thiopyran, 3,6-dihydro-2,5-dimethyl-: Similar structure but different substitution pattern.
2H-Thiopyran, 3,6-dihydro-2,4-dimethyl-: Another isomer with a distinct substitution pattern.
Uniqueness
2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- is unique due to its specific arrangement of methyl groups and the resulting chemical properties
Propriétés
Numéro CAS |
61049-55-6 |
|---|---|
Formule moléculaire |
C7H12S |
Poids moléculaire |
128.24 g/mol |
Nom IUPAC |
2,6-dimethyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C7H12S/c1-6-4-3-5-7(2)8-6/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
KGPLDRFWCWASMH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CC(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)



amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)

![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)
![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)
![1-Iodobicyclo[3.2.1]octane](/img/structure/B14591499.png)

![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)
